molecular formula C15H21NO5S B2664143 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine CAS No. 946237-64-5

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine

Cat. No. B2664143
CAS RN: 946237-64-5
M. Wt: 327.4
InChI Key: TZBNUNYXUPHQND-UHFFFAOYSA-N
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Description

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide-based compound that has shown potential in various fields of research, including medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in the body, which are involved in various biological processes. This inhibition can lead to the suppression of inflammatory responses, the inhibition of cancer cell growth, and the reduction of viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It has also been found to inhibit the activity of specific enzymes and proteins involved in cancer cell growth and viral replication. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine in lab experiments is its high purity and quality. The synthesis method has been optimized to yield a product that is suitable for use in various scientific research applications. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for the research and development of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine. One potential direction is the further optimization of the synthesis method to improve the yield and reduce the cost of the compound. Another direction is the investigation of its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as an anti-inflammatory, anti-cancer, and anti-viral agent.

Synthesis Methods

The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine involves a multi-step process. The starting material is piperidine, which undergoes a reaction with 3-(Benzo[d][1,3]dioxol-5-yloxy)propyl chloride to form 1-(3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)piperidine. This intermediate compound then reacts with sulfonyl chloride to form the final product, this compound. The synthesis method has been optimized to yield high purity and high-quality product.

Scientific Research Applications

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine has shown potential in various fields of scientific research. It has been extensively studied for its medicinal properties, including its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. It has also been studied for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c17-22(18,16-7-2-1-3-8-16)10-4-9-19-13-5-6-14-15(11-13)21-12-20-14/h5-6,11H,1-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBNUNYXUPHQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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